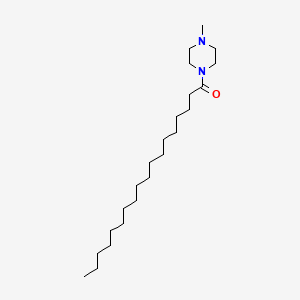
1-Methyl-4-stearoylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-stearoylpiperazine is an organic compound with the molecular formula C23H46N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-stearoylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-stearoylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can yield various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-4-stearoylpiperazine has a wide range of scientific research applications. In chemistry, it is used as a reagent and building block in synthetic applications. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds . Additionally, it is used as a catalyst in condensation reactions and other industrial processes .
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-stearoylpiperazine involves its interaction with specific molecular targets and pathways. As a functional group-containing compound, it acts as a nucleophile, participating in reactions such as alkylation, acylation, and substitution . These interactions are crucial for its applications in pharmaceuticals, industrial processes, and chemical synthesis .
Comparación Con Compuestos Similares
1-Methyl-4-stearoylpiperazine can be compared with other similar compounds, such as piperazine and its derivatives. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . While both compounds share a similar core structure, this compound has unique properties due to the presence of the stearoyl group, which imparts distinct chemical and physical characteristics .
List of Similar Compounds:- Piperazine
- 1-Methylpiperazine
- 1-Octadecanone, 1-(4-methyl-1-piperazinyl)-
Propiedades
Número CAS |
56252-83-6 |
|---|---|
Fórmula molecular |
C23H46N2O |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C23H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)25-21-19-24(2)20-22-25/h3-22H2,1-2H3 |
Clave InChI |
BOQIMZOMIHDXGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
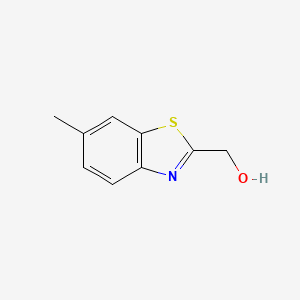
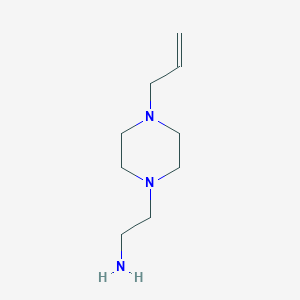
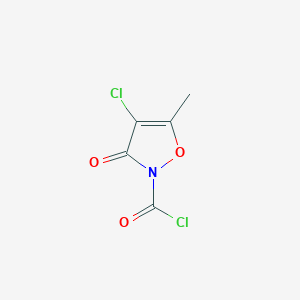
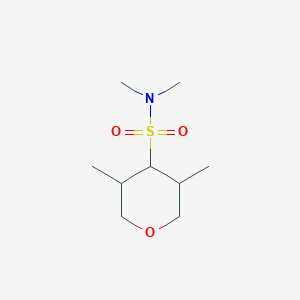
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
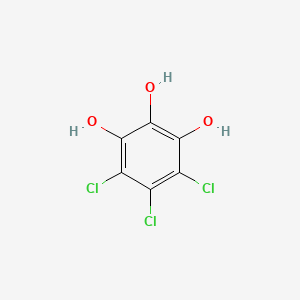
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)

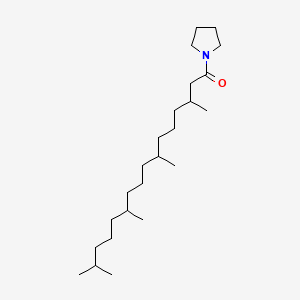
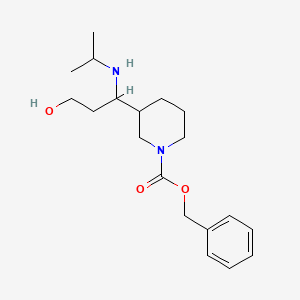
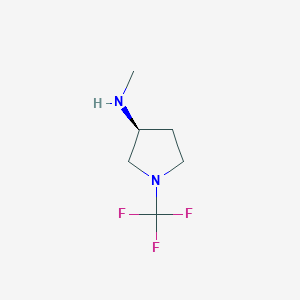
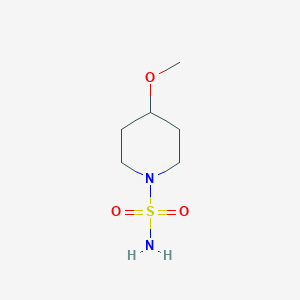
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
